![molecular formula C23H17N3O3S B392024 N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE](/img/structure/B392024.png)
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-biphenyl-4-yl-5-methyl-thiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Reduction: 3-amino-benzamide derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-benzamide
- N-(4-Biphenyl-4-yl-5-methyl-thiazol-2-yl)-benzamide
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-3-nitro-benzamide
Uniqueness
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE is unique due to the presence of both the nitro group and the biphenyl-thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H17N3O3S |
|---|---|
Poids moléculaire |
415.5g/mol |
Nom IUPAC |
N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H17N3O3S/c1-15-21(18-12-10-17(11-13-18)16-6-3-2-4-7-16)24-23(30-15)25-22(27)19-8-5-9-20(14-19)26(28)29/h2-14H,1H3,(H,24,25,27) |
Clé InChI |
USBOEYXHDVCVGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


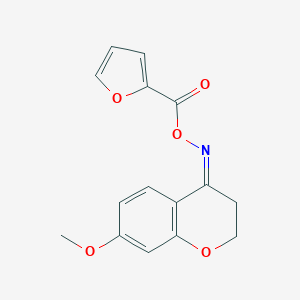
![[4-[(E)-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B391945.png)
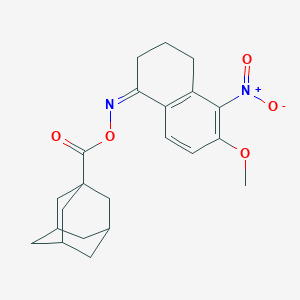
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B391947.png)

![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 4-butoxybenzoate](/img/structure/B391949.png)


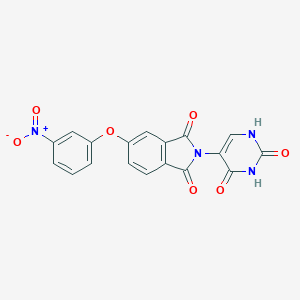
![2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391956.png)
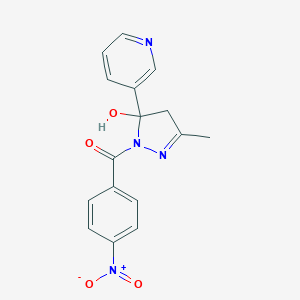
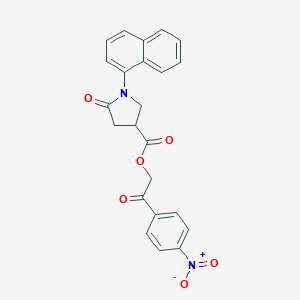
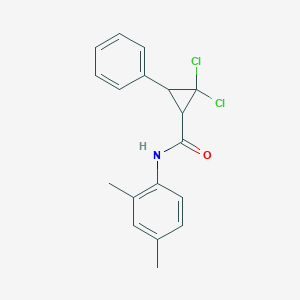
![3-[(3-Methoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B391963.png)
